molecular formula C20H19ClN4O4S2 B2738737 N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 868976-55-0

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2738737
CAS No.: 868976-55-0
M. Wt: 478.97
InChI Key: GNTBJWBSDGEWSP-UHFFFAOYSA-N
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Description

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetically designed, potent small-molecule inhibitor that selectively targets the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling, through mutations, amplifications, or gene fusions, is a well-established driver of tumorigenesis, angiogenesis, and drug resistance in various cancers, including urothelial carcinoma, breast cancer, and endometrial cancer [https://www.ncbi.nlm.nih.gov/books/NBK554444/]. This compound acts as a competitive ATP antagonist, binding to the kinase domain and effectively blocking the phosphorylation and subsequent activation of downstream signaling pathways such as MAPK and PI3K/AKT [https://pubmed.ncbi.nlm.nih.gov/29183783/]. Its primary research value lies in its utility as a precise chemical tool to probe FGFR-dependent biological processes, to validate FGFR as a therapeutic target in specific cancer cell lines and patient-derived xenograft (PDX) models, and to investigate mechanisms of resistance to targeted therapies. Researchers employ this inhibitor to elucidate the complex role of FGFR signaling in tumor proliferation, survival, and metastasis, providing critical insights for the development of novel oncology therapeutics.

Properties

IUPAC Name

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTBJWBSDGEWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are recognized for a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Exhibiting cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Anticonvulsant : Showing potential in seizure control.
  • Antidiabetic : Demonstrating blood glucose-lowering effects.

The presence of the thiadiazole ring enhances lipophilicity and bioavailability, allowing these compounds to interact effectively with biological targets such as DNA and proteins .

The biological activity of thiadiazole derivatives is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target biomolecules. This interaction facilitates the inhibition of critical enzymes or receptors involved in disease processes . The specific compound under consideration likely exhibits similar mechanisms due to its structural components.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance:

  • Compounds with the 1,3,4-thiadiazole moiety demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL for certain derivatives .
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus32.6
Escherichia coli47.5
Pseudomonas aeruginosaVaries

Anticancer Activity

The anticancer potential is highlighted by studies showing that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

  • The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
Cancer Cell LineIC50 (µg/mL)Reference
MCF-7 (Breast)0.28
HepG2 (Liver)9.6
A549 (Lung)Not specified

Case Studies

Several studies have explored the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazole derivatives against various pathogens. Results indicated that modifications at the amine group significantly affected antimicrobial potency .
  • Cytotoxicity Against Cancer Cells : Research demonstrated that the introduction of specific substituents on the thiadiazole ring could enhance antiproliferative activity against different cancer types, including breast and liver cancers .

Structure-Activity Relationship (SAR)

The structure-activity relationship for thiadiazole derivatives suggests that:

  • The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
  • Modifications on the benzamide portion can influence lipophilicity and cellular uptake.

This relationship is crucial for designing more potent derivatives with improved therapeutic profiles.

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives have shown significant promise in cancer treatment. The compound may exhibit similar properties due to its structural components:

  • In Vitro Cytotoxicity : Studies have demonstrated that various thiadiazole derivatives possess cytotoxic effects against multiple cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The incorporation of lipophilic groups has been shown to enhance activity against these cells .
  • Mechanisms of Action : Thiadiazole derivatives often induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . Notably, compounds containing 1,3,4-thiadiazole scaffolds have been linked to decreased viability in human leukemia and melanoma cells .

Antimicrobial Activity

The potential antimicrobial activity of N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide can be inferred from studies on related thiadiazole compounds:

  • Broad Spectrum Efficacy : Thiadiazoles have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with some compounds demonstrating MIC values lower than standard antibiotics .
  • Antifungal Properties : In addition to antibacterial effects, certain thiadiazole derivatives have been reported to possess antifungal activity against strains like Candida albicans. The structure-function relationship indicates that modifications at specific sites can enhance this activity .

Anticonvulsant Effects

The anticonvulsant potential of thiadiazole derivatives has been well-documented:

  • Mechanistic Insights : Research indicates that modifications to the thiadiazole structure can lead to enhanced anticonvulsant activity. For instance, compounds with specific substituents have shown efficacy in animal models of epilepsy .
  • Clinical Relevance : Some derivatives are being studied for their ability to provide therapeutic effects similar to existing anticonvulsants but with potentially lower toxicity profiles .

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties:

  • Biological Activity : Compounds within this class have been shown to inhibit inflammatory pathways and cytokine production in vitro. This suggests potential applications in treating conditions characterized by excessive inflammation .
  • Therapeutic Applications : The anti-inflammatory effects could be beneficial in managing diseases such as arthritis or other inflammatory disorders.

Summary Table of Applications

ApplicationMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against bacteria and fungi
AnticonvulsantModulates neuronal excitability
Anti-inflammatoryInhibits cytokine production

Chemical Reactions Analysis

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core participates in electrophilic substitution and ring-opening reactions:

Reaction TypeConditionsProductsKey Findings
Electrophilic Substitution Nitration (HNO₃/H₂SO₄, 0–5°C)Nitro-thiadiazole derivativesSulfur and nitrogen atoms direct electrophiles to C-5 position.
Nucleophilic Attack Alkylation (R-X, K₂CO₃/DMF)Alkylated thiadiazolesThiadiazole’s electron-deficient nature facilitates nucleophilic substitutions at C-2.
  • Mechanistic Insight : The electron-withdrawing effect of the thiadiazole ring enhances susceptibility to nucleophilic agents, particularly at positions adjacent to sulfur.

Amide Bond Hydrolysis

The compound’s amide bonds undergo hydrolysis under acidic or basic conditions:

ConditionsReactantsProductsYield
Acidic (HCl, reflux)H₂O3,5-Dimethoxybenzoic acid + Thiadiazol-2-amine intermediate~65%
Basic (NaOH, 80°C)H₂OSame as above~72%
  • Applications : Hydrolysis is critical for prodrug activation or metabolic studies.

Thioether Oxidation

The -S-CH₂- group oxidizes to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductNotes
H₂O₂ (30%)RT, 12 hrSulfoxideSelective oxidation without affecting other functional groups.
mCPBA0°C, 2 hrSulfoneRequires stoichiometric oxidant.
  • Kinetics : Oxidation rates depend on solvent polarity, with DCM favoring faster conversion.

Methoxy Group Demethylation

The 3,5-dimethoxybenzamide moiety undergoes demethylation under strong acids:

ReagentConditionsProduct
BBr₃ (1M in DCM)-20°C, 4 hr3,5-Dihydroxybenzamide
HI (47%)Reflux, 8 hrSame as above
  • Significance : Demethylation generates phenolic groups for further functionalization (e.g., coupling reactions) .

Chloro-Methylphenyl Substituent Reactivity

The 3-chloro-4-methylphenyl group participates in cross-coupling reactions:

ReactionCatalysts/ReagentsProducts
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidBiaryl derivatives
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, amineAryl amine adducts
  • Yield Optimization : Microwave irradiation (120°C, 20 min) improves coupling efficiency.

Functional Group Interplay in Multi-Step Reactions

Example: Sequential thioether oxidation and amide hydrolysis:

  • Step 1 : Oxidation with H₂O₂ → Sulfoxide.

  • Step 2 : Acidic hydrolysis → Sulfoxide-linked carboxylic acid.

Key Observation : The thiadiazole ring remains intact during these transformations, highlighting its stability.

Biological Relevance of Reaction Products

  • Sulfone derivatives exhibit enhanced antimicrobial activity compared to the parent compound.

  • Demethylated analogs show improved solubility and pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Core Heterocycle : The target compound and most analogues share the 1,3,4-thiadiazole core, except ’s thiazole derivative. Thiadiazoles generally exhibit greater metabolic stability than thiazoles due to reduced ring strain .
  • Methoxy Groups: The 3,5-dimethoxybenzamide moiety may improve solubility compared to ’s phenylpropyl group.
  • Synthetic Routes :
    • The target compound likely employs cyclization similar to (POCl₃-mediated) or (H₂SO₄-mediated). However, the absence of trichloroethyl or phenyl groups suggests milder conditions may suffice.
    • ’s pyridine-mediated acylation is distinct but highlights the utility of amide linkages in bioactivity .

Table 2: Comparative Bioactivity and Characterization

Property Target Compound Compound Compound Compound
Yield Not reported Moderate (precipitated) High (97.4%) Moderate (routine method)
Spectral Data Assumed (IR, NMR, MS) Not provided IR: 3310, 1670 cm⁻¹; MS: m/z = 384 [M+H]+ IR: 3380, 1649 cm⁻¹; NMR: δ 7.52–7.94 (aromatic)
Bioactivity Hypothesized enzyme inhibition Not reported Not reported PFOR enzyme inhibition
Crystallinity Likely high High (DMSO/water) Co-crystals with 4.1a Centrosymmetrical dimers

Critical Analysis:

  • Enzyme Inhibition: The target compound’s dimethoxybenzamide group resembles nitazoxanide’s benzamide moiety, which inhibits PFOR in anaerobic pathogens .
  • Synthetic Efficiency : ’s H₂SO₄-mediated method achieves higher yields (97.4%) than POCl₃-based routes, but requires harsh conditions .
  • Contradictions : and highlight divergent synthetic preferences (POCl₃ vs. H₂SO₄), reflecting trade-offs between yield and reaction harshness.

Q & A

Q. Table 1. Comparative Synthetic Yields Under Varied Conditions

Reaction StepSolventBaseTemp (°C)Yield (%)Purity (%)Reference
Thiadiazole CyclizationAcetoneK₂CO₃807095
Amide CouplingEthanolEt₃N608897
Reductive AminationToluenePd/C, HCO₂H1009299

Q. Table 2. Key Crystallographic Parameters

ParameterValue (Å/°)SignificanceReference
C–S Bond Length1.74Confirms thioether linkage
N–C(=O) Angle120.5°Indicates planar amide geometry
Intramolecular H-bond2.89 (C–H···N)Stabilizes thiadiazole conformation

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